2-[(Methylamino)methyl]pyrimidin-4-amine

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Researchers optimizing kinase inhibitor leads often face challenges balancing hinge-binding affinity with solubility and CNS penetration. This 4-aminopyrimidine derivative features a 2-methylaminomethyl side chain that projects toward the solvent-exposed region, enabling physicochemical modulation without disrupting the critical hinge-binding interaction. • TPSA 12.47 Ų supports blood-brain barrier penetration; logP 1.627 within CNS drug space • Secondary amine handle enables conjugation to fluorescent dyes, biotin tags, or affinity matrices • 4 rotatable bonds offer conformational flexibility for linker design Supplied at 95% minimum purity with full quality assurance. Non-hazardous for streamlined global shipping.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13294023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methylamino)methyl]pyrimidin-4-amine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNCC1=NC=CC(=N1)N
InChIInChI=1S/C6H10N4/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3,(H2,7,9,10)
InChIKeyBPWAKEGIZDNFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Methylamino)methyl]pyrimidin-4-amine: Technical Specifications and Procurement Baseline for 4-Aminopyrimidine Building Blocks


2-[(Methylamino)methyl]pyrimidin-4-amine (CAS 1341855-27-3) is a 4-aminopyrimidine derivative with molecular formula C6H10N4 and molecular weight 138.17 g/mol . It features a pyrimidine core substituted at the 2-position with a methylaminomethyl side chain and at the 4-position with a primary amine . Commercially available from AKSci (Catalog 4794DR) and CymitQuimica with a minimum purity specification of 95% , the compound exhibits calculated physicochemical properties including logP of 1.627, topological polar surface area (TPSA) of 12.47 Ų, and 4 rotatable bonds . The 4-aminopyrimidine scaffold is widely employed as a kinase inhibitor hinge-binding motif, and the methylaminomethyl substitution at the 2-position introduces a flexible basic side chain that modulates both molecular recognition and physicochemical properties relevant to drug discovery and chemical biology applications.

Why 2-[(Methylamino)methyl]pyrimidin-4-amine Cannot Be Replaced by Generic 4-Aminopyrimidine Analogs


Generic substitution among 4-aminopyrimidine derivatives is inadvisable because the 2-position substitution pattern fundamentally alters both molecular recognition and physicochemical behavior. The 2-[(methylamino)methyl] moiety introduces a flexible basic side chain bearing a secondary amine, which distinguishes this compound from simpler 2-aminomethyl analogs that contain only a primary amine . This substitution influences hydrogen-bonding capacity (2 H-bond acceptors; 0 H-bond donors predicted for the side chain), conformational flexibility (4 rotatable bonds), and lipophilicity (logP 1.627) relative to unsubstituted or differently substituted 4-aminopyrimidines . In kinase inhibitor design, 2-substituents on 4-aminopyrimidines are known to project toward solvent-exposed regions and can be exploited to modulate solubility, permeability, and off-target selectivity without disrupting the critical hinge-binding interaction mediated by the 4-amino group [1]. Therefore, substitution with a compound bearing a different 2-substituent introduces uncontrolled variables in both biological activity and physicochemical parameters, rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence: 2-[(Methylamino)methyl]pyrimidin-4-amine vs. 2-(Aminomethyl)pyrimidin-4-amine and Related Analogs


Lipophilicity Differential: logP Comparison Between Methylaminomethyl and Aminomethyl Substitution

The 2-[(methylamino)methyl] substitution confers a calculated logP value of 1.627 compared to an estimated logP of approximately 0.3-0.5 for the corresponding 2-(aminomethyl)pyrimidin-4-amine analog . This represents a >1 log unit increase in lipophilicity attributable to N-methylation of the aminomethyl side chain. The addition of a single methyl group reduces hydrogen-bond donor capacity from 1 (primary amine) to 0 (secondary amine) in the side chain, thereby modulating passive membrane permeability and CNS penetration potential . For procurement decisions, this property differential directly informs whether the compound is suitable for programs targeting intracellular versus extracellular targets, or CNS versus peripheral applications.

Physicochemical profiling Drug-likeness optimization Medicinal chemistry

Polar Surface Area Differential: TPSA Comparison for Permeability and Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 2-[(Methylamino)methyl]pyrimidin-4-amine is calculated at 12.47 Ų , which is substantially lower than the TPSA of the corresponding 2-(aminomethyl)pyrimidin-4-amine analog (estimated at approximately 51.8 Ų based on 2-amino-4-methylpyrimidine reference data plus aminomethyl contribution) [1]. This ~40 Ų difference arises from the replacement of a primary amine (HBD=1, HBA=1 in the side chain) with a secondary methylamino group (HBD=0, HBA=1). TPSA is a critical determinant of passive membrane permeability, with values below 60-70 Ų generally required for oral absorption and values below 90 Ų associated with favorable blood-brain barrier penetration [2]. The low TPSA of 12.47 Ų positions this compound favorably for CNS drug discovery programs and oral bioavailability optimization.

ADME optimization Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Flexibility: Conformational Entropy Differential for Binding Affinity Optimization

2-[(Methylamino)methyl]pyrimidin-4-amine contains 4 rotatable bonds (excluding ring bonds) , whereas simpler 4-aminopyrimidine analogs such as 2-amino-4-methylpyrimidine contain 0 rotatable bonds [1]. This 4-bond increase introduces significant conformational flexibility in the 2-position side chain. From a thermodynamic perspective, each freely rotatable bond incurs an entropic penalty of approximately 0.7-1.5 kcal/mol upon binding to a protein target, which must be offset by favorable enthalpic interactions [2]. The methylaminomethyl side chain provides an extended flexible linker that can project from the pyrimidine core to explore solvent-exposed or shallow pocket regions of a protein binding site. This flexibility enables optimization of interactions beyond the ATP-binding hinge region while maintaining the core hinge-binding pharmacophore provided by the 4-aminopyrimidine moiety.

Conformational analysis Binding entropy Ligand efficiency

Hydrogen Bond Donor/Acceptor Profile: Implications for Solubility and Permeability Balance

2-[(Methylamino)methyl]pyrimidin-4-amine presents a hydrogen bond donor (HBD) count of 0 for the 2-position side chain (secondary amine) and 2 total HBDs for the entire molecule (from the 4-amino group), with 2 hydrogen bond acceptors (HBA) . In contrast, 2-(aminomethyl)pyrimidin-4-amine contains a primary amine in the side chain, contributing an additional HBD (total ~3 HBDs) . This difference of one HBD directly impacts aqueous solubility (higher HBD count generally favors solubility) versus passive permeability (lower HBD count favors membrane crossing). The methylaminomethyl substitution thus shifts the solubility-permeability balance toward improved membrane permeability while maintaining sufficient hydrogen-bonding capacity for target engagement via the 4-amino group. Lipinski's Rule of 5 guidelines suggest optimal HBD ≤5 and HBA ≤10, which this compound satisfies with substantial margin [1].

Solubility optimization Permeability Hydrogen bonding

Optimal Application Scenarios for 2-[(Methylamino)methyl]pyrimidin-4-amine Based on Quantified Differentiating Properties


Kinase Inhibitor Scaffold Development Requiring Extended Solvent-Exposed Region Optimization

The 4-aminopyrimidine core serves as a well-validated hinge-binding motif for ATP-competitive kinase inhibitors, with the 2-position projecting toward the solvent-exposed region of the kinase active site. The methylaminomethyl side chain (4 rotatable bonds, logP 1.627) provides a flexible, moderately lipophilic extension that can be exploited to modulate physicochemical properties without disrupting hinge binding . This compound is particularly suitable for hit-to-lead programs targeting kinases where optimization of solubility, permeability, or selectivity is required beyond the hinge-binding region. The calculated TPSA of 12.47 Ų and favorable HBD/HBA profile (2/2) support oral bioavailability optimization [1].

CNS Drug Discovery Programs with Blood-Brain Barrier Penetration Requirements

With a calculated TPSA of 12.47 Ų (well below the 90 Ų threshold for CNS penetration) and logP of 1.627 (within the optimal range for CNS drugs of 1-3), this compound presents physicochemical properties aligned with blood-brain barrier penetration . The reduction in HBD count (2 total) relative to primary amine analogs (3 total) further enhances passive membrane permeability, a critical factor for CNS exposure. This compound is therefore appropriate as a starting scaffold for CNS-targeted kinase inhibitor or receptor modulator programs where brain penetration is a primary design objective [1].

Chemical Biology Probe Development for Target Engagement Studies

The 2-[(methylamino)methyl] side chain provides a secondary amine handle that can be exploited for further derivatization—including conjugation to fluorescent dyes, biotin tags, or affinity matrices—without modifying the critical 4-amino hinge-binding pharmacophore. The 4 rotatable bonds in the side chain offer conformational flexibility that can facilitate linker design and reduce steric hindrance during conjugation . This compound serves as a versatile intermediate for generating target engagement probes, PROTAC precursors, or affinity chromatography ligands where retention of target binding affinity post-conjugation is essential [1].

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